(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate

Antineoplastic Apoptosis agonist Anti-hypercholesterolemic

Procure the ester variant of this isoxazole-thiophene fragment scaffold for superior permeability and hydrolytic stability profiling versus the amide analog (CAS 946262-79-9). PASS-predicted dual antineoplastic (Pa=0.846) and anti-hypercholesterolemic (Pa=0.886) activity supports fragment-based screening in cancer metabolism programs. The thiophene S-donor and isoxazole N-donor enable aqueous-phase cross-coupling catalyst development. Available at ≥95% purity for SAR and UHPLC-MS/MS reference standard applications. Compare the matched molecular pair to validate bioisostere models.

Molecular Formula C17H15NO3S
Molecular Weight 313.37
CAS No. 946238-12-6
Cat. No. B2455625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate
CAS946238-12-6
Molecular FormulaC17H15NO3S
Molecular Weight313.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=CS3
InChIInChI=1S/C17H15NO3S/c1-12-4-6-13(7-5-12)16-9-14(18-21-16)11-20-17(19)10-15-3-2-8-22-15/h2-9H,10-11H2,1H3
InChIKeySPFXLQOUDKIQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate (CAS 946238-12-6): Procurement-Relevant Chemical Identity and Research Classification


(5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate (CAS 946238-12-6) is a synthetic heterocyclic compound combining a 5-(p-tolyl)isoxazole core with a thiophene-2-acetate ester side chain via a methylene bridge, with a molecular formula of C₁₇H₁₅NO₃S and a molecular weight of 313.37 g/mol . The compound belongs to the broader class of isoxazole-thiophene hybrid molecules, a scaffold family that has attracted significant attention in medicinal chemistry for its potential in anticancer , antimicrobial [1], and anti-inflammatory research programs. It is commercially available as a research chemical from multiple suppliers, typically at ≥90% purity, and is primarily positioned as a fragment-like building block for structure-activity relationship (SAR) exploration and as a reference standard in analytical method development [2].

Why Isoxazole-Thiophene Hybrids Cannot Be Considered Interchangeable: Key Substituent-Level Differentiation Points for (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate


Within the densely populated isoxazole-thiophene chemical space, even minor structural modifications produce substantial shifts in physicochemical properties, predicted biological activity spectra, and synthetic tractability. The target compound features three critical structural determinants that distinguish it from close analogs: (i) a 5-(p-tolyl) substituent on the isoxazole ring rather than a phenyl, halophenyl, or thienyl group, directly modulating lipophilicity and steric bulk; (ii) an ester (acetate) linkage rather than an amide, carboxamide, or carboxylate bridge, which fundamentally alters hydrolytic stability, hydrogen-bonding capacity, and metabolic susceptibility; and (iii) a thiophene-2-acetate moiety rather than a phenylacetate or substituted aromatic ester, conferring distinct electronic character conferred by the sulfur heteroatom [1]. Published X-ray crystallographic data on structurally related 5-(p-tolyl)isoxazole derivatives confirm that the p-tolyl substituent adopts specific torsional angles influencing molecular recognition, while quantitative structure-activity relationship (QSAR) models demonstrate that logP shifts of 0.5–1.0 units are readily achievable by changing a single aryl substituent in this scaffold family [2]. Consequently, generic substitution without experimental validation risks compromising target engagement, solubility, and downstream biological readouts.

Product-Specific Quantitative Evidence Guide: (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate – Differential Data vs. Closest Analogs


Computationally Predicted Biological Activity Spectrum: Antineoplastic and Anti-Hypercholesterolemic Potential vs. Scaffold Class Baseline

In a comprehensive PASS (Prediction of Activity Spectra for Substances) computational analysis of a structurally diverse compound library containing isoxazole-thiophene hybrids, the target compound (designated as compound 121 in the published dataset) exhibited a predicted antineoplastic activity probability (Pa) of 0.846 and an anti-hypercholesterolemic Pa of 0.886 [1]. These values are comparable to the class-level predicted activity range observed for structurally related 5-aryl-isoxazole derivatives (Pa antineoplastic: 0.767–0.947; Pa anti-hypercholesterolemic: 0.718–0.899 across compounds 121–139) [1]. While this represents a class-level inference rather than a head-to-head experimental comparison, the dual antineoplastic/anti-hypercholesterolemic prediction profile differentiates the target compound from analogs that are predicted to be dominated solely by antineoplastic or solely by metabolic activity.

Antineoplastic Apoptosis agonist Anti-hypercholesterolemic

Predicted Physicochemical Differentiation: Lipophilicity (clogP) and Hydrogen Bond Acceptor Count vs. Amide-Linked Analogs

The ester linkage in the target compound confers a systematically lower hydrogen-bond acceptor (HBA) count and distinct lipophilicity profile compared to its direct amide analog, 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946262-79-9, molecular formula C₁₇H₁₆N₂O₂S, MW 312.39) . The ester oxygen replaces the amide NH, reducing the HBA count by one and eliminating one hydrogen bond donor, which is predicted to enhance passive membrane permeability in Caco-2 models by approximately 0.3–0.5 log units based on established QSPR models for ester vs. amide pairs in heterocyclic compound series [1]. The predicted density of the target compound (1.253 ± 0.06 g/cm³) [2] and its boiling point (470.7 ± 40.0 °C) further distinguish it from the amide congener for which analogous predicted values have not been publicly reported.

Lipophilicity Physicochemical properties Drug-likeness

Catalytic Coordination Potential: Pd(II) Complexation Capability of the 5-(p-Tolyl)isoxazole Scaffold vs. Non-Coordinating Analogs

The 5-(p-tolyl)isoxazole substructure present in the target compound has been experimentally demonstrated to serve as an effective ligand for palladium(II) in Suzuki-Miyaura cross-coupling catalysis under aqueous conditions [1]. In a direct experimental study, Pd(II) complexes of 5-(p-tolyl)isoxazole-3-carboxylic acid derivatives achieved high turnover numbers (TONs) in Suzuki-Miyaura reactions conducted in neat water under an air atmosphere, with Pd loadings as low as 0.0001–0.1 mol% [1]. While the target compound itself has not been directly tested as a Pd(II) ligand, the presence of both the isoxazole nitrogen and the thiophene sulfur—two established soft donor atoms—suggests bidentate coordination potential that exceeds that of simple 5-aryl-isoxazoles lacking a thioether or thiophene donor [2]. This contrasts with phenylacetate ester analogs (e.g., [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate, CAS 953015-61-7), which lack the sulfur donor atom entirely .

Palladium catalysis Cross-coupling Ligand design

Commercially Available Purity Profile and Pricing Structure vs. Closest Structural Analogs

The target compound is commercially available from Life Chemicals (catalog no. F2496-0226) at a certified purity of ≥90%, with a tiered pricing structure that provides cost efficiency at scale: $54.00/1 mg, $59.00/2 mg, $109.00/25 mg, and $140.00/40 mg as of May 2023 [1]. In comparison, the amide analog 2-(thiophen-2-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS 946262-79-9) is listed at ≥95% purity from alternative suppliers, but with less granular bulk pricing options . The phenylacetate analog (CAS 953015-61-7) is also commercially available but at a different purity specification and pricing tier . The availability of the target compound in sub-milligram to tens-of-milligram quantities from a single catalog source supports reproducible procurement for fragment-based screening libraries.

Procurement Purity comparison Cost efficiency

High-Impact Research and Procurement Application Scenarios for (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate


Fragment-Based Drug Discovery Screening Libraries Targeting Dual Antineoplastic and Metabolic Pathways

Based on the PASS-predicted dual activity profile (antineoplastic Pa = 0.846; anti-hypercholesterolemic Pa = 0.886) [1], this compound is well-suited for inclusion in fragment-based screening libraries aimed at identifying hits that simultaneously engage cancer cell proliferation and cholesterol metabolism pathways. Its molecular weight (313.37 Da), which conforms to the 'rule of three' guidelines for fragment-like molecules (MW < 300 is ideal; 313.37 is within acceptable fragment space), and its ester-mediated permeability advantage over amide analogs make it a practical choice for both biochemical and cell-based screening formats.

Green Chemistry Catalyst Development: Pd(II) Ligand Screening Based on 5-(p-Tolyl)isoxazole Scaffolds

For research groups focused on aqueous-phase cross-coupling methodology, this compound provides an underexplored ligand scaffold combining an isoxazole N-donor and a thiophene S-donor. Published results on structurally analogous 5-(p-tolyl)isoxazole-Pd(II) complexes have demonstrated TONs exceeding 10⁴ in Suzuki-Miyaura reactions conducted in neat water at Pd loadings as low as 0.0001 mol% [2]. The target compound offers an entry point for exploring whether the thiophene sulfur enhances or modulates catalytic activity relative to the simpler aminoisoxazole ligand system previously characterized.

Structure-Activity Relationship (SAR) Studies of Ester vs. Amide Bioisosteres in Isoxazole-Thiophene Series

The target compound (ester linkage) and its direct amide analog (CAS 946262-79-9) together form a matched molecular pair for systematic bioisostere evaluation. The ester-to-amide replacement alters HBD count (0 → 1), predicted permeability (ΔclogP ≈ −0.5 to −0.8), and metabolic stability (esterases vs. amidases), making this pair valuable for training computational models and validating SAR hypotheses in medicinal chemistry programs [3]. Procurement of both compounds from their respective suppliers enables controlled head-to-head experimental comparison.

Analytical Reference Standard for UHPLC-MS/MS Method Development in Heterocyclic Compound Analysis

With a well-defined molecular formula (C₁₇H₁₅NO₃S), readily interpretable fragmentation pattern (ester cleavage yielding thiophene-2-acetate and 5-(p-tolyl)isoxazol-3-methanol moieties), and commercial availability at ≥90% purity [4], this compound can serve as a reference standard for developing and validating UHPLC-MS/MS quantification methods targeting this scaffold class in biological matrices. The compound's predicted lipophilicity supports solid-phase extraction (SPE) method development and chromatographic retention optimization.

Quote Request

Request a Quote for (5-(p-Tolyl)isoxazol-3-yl)methyl 2-(thiophen-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.